Cas no 1351284-31-5 (4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate)

4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate
- [4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate
- 2-Furancarboxylic acid, 4-[(1E)-2-(4-pyridinyl)ethenyl]phenyl ester
- 1351284-31-5
- SR-01000921946
- AKOS016369514
- VU0640666-1
- (E)-4-(2-(pyridin-4-yl)vinyl)phenyl furan-2-carboxylate
- SR-01000921946-1
- 1011573-37-7
- 4-[(E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL FURAN-2-CARBOXYLATE
- F5288-0053
-
- インチ: 1S/C18H13NO3/c20-18(17-2-1-13-21-17)22-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+
- InChIKey: PKALBWZHAZMASI-ONEGZZNKSA-N
- ほほえんだ: O1C=CC=C1C(OC1=CC=C(/C=C/C2C=CN=CC=2)C=C1)=O
計算された属性
- せいみつぶんしりょう: 291.08954328g/mol
- どういたいしつりょう: 291.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 52.3Ų
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 459.9±33.0 °C(Predicted)
- 酸性度係数(pKa): 5.62±0.10(Predicted)
4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5288-0053-2μmol |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-5mg |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-5μmol |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-100mg |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-2mg |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-3mg |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-50mg |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-10mg |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-20μmol |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5288-0053-15mg |
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate |
1351284-31-5 | 15mg |
$89.0 | 2023-09-10 |
4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylateに関する追加情報
Chemical Profile of 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate (CAS No. 1351284-31-5)
4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate, identified by the chemical identifier CAS No. 1351284-31-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic esters, characterized by its fused ring system comprising a furan ring and an aromatic phenyl ring, both connected through an ethenyl (alkene) linkage. The presence of a pyridine substituent at the second position of the ethenyl group introduces additional electronic and steric properties, making it a versatile scaffold for medicinal chemistry applications.
The structural motif of 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate is particularly intriguing due to its potential for molecular recognition and interaction with biological targets. The combination of a furan ring, known for its ability to engage in π-stacking interactions and hydrogen bonding, with a phenyl ring, which provides extended aromaticity, creates a molecule with balanced hydrophobic and polar characteristics. Furthermore, the pyridine moiety serves as a hydrogen bond acceptor site, enhancing the compound's binding affinity to proteins and nucleic acids.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. The structural features of 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate align well with current trends in drug discovery, particularly in the design of small-molecule inhibitors targeting enzyme-catalyzed reactions. The compound's dual functionality—aromaticity from the phenyl ring and heterocyclic character from the furan ring—makes it an attractive candidate for modulating biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate is its synthetic accessibility. The compound can be readily prepared through cross-coupling reactions, such as Suzuki-Miyaura coupling or Heck coupling, which are well-established protocols in organic synthesis. These methods allow for the efficient construction of the complex C-C bonds present in its structure, making it feasible to produce derivatives with tailored properties for specific applications.
The pharmacological potential of 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate has been explored in several preclinical studies. Researchers have demonstrated its ability to interact with various enzymes and receptors, suggesting its utility as an inhibitor or modulator in drug development. For instance, preliminary studies have indicated that derivatives of this compound may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to diabetes and obesity. Additionally, the presence of the pyridine moiety has been linked to enhanced binding affinity to certain protein targets, making it a promising candidate for designing kinase inhibitors or other therapeutic agents.
The role of computational chemistry in optimizing the structure-activity relationships (SAR) of 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to predict binding affinities and optimize lead compounds with higher precision. These techniques have been instrumental in identifying key pharmacophoric elements within the molecule and guiding synthetic efforts toward more potent and selective derivatives.
In conclusion, 4-(E)-2-(pyridin-4-yl)ethenylphenyl furan-2-carboxylate (CAS No. 1351284-31-5) represents a structurally unique and pharmacologically promising compound that warrants further investigation. Its versatile scaffold offers numerous opportunities for designing novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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